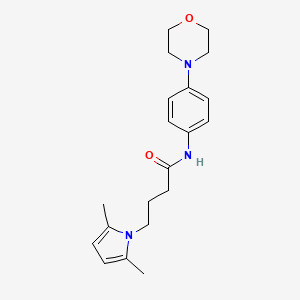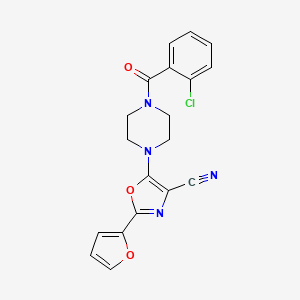![molecular formula C16H12BrNOS B2569718 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-15-2](/img/structure/B2569718.png)
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde” is an organic molecule that contains an indole ring, a bromophenyl group, and a sulfanyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The bromophenyl group is a phenyl ring with a bromine atom attached, and the sulfanyl group (-SH) is similar to a hydroxyl group (-OH) but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the bromophenyl group, and the sulfanyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .科学的研究の応用
Heterocycle Synthesis : Indole derivatives serve as precursors for synthesizing complex heterocycles like furoindoles and furanoindoles. These compounds are synthesized through multi-step processes involving protection, lithiation, and cyclization steps. The significance of these heterocycles is attributed to their potential biological activities (Gribble et al., 2002), (Pchalek et al., 2021).
One-Pot Synthesis : Efficient one-pot methods are developed for synthesizing sulfanyl-sulfinyl(or sulfonyl)-indoles. This process is important for generating structural diversity and complexity in a single reaction setup (Kobayashi et al., 2013).
Catalysis Applications : Indole derivatives are used in the synthesis of Schiff bases with an indole core. These compounds, upon reaction with certain reagents, form complexes that are utilized as catalysts in coupling and allylation reactions. This demonstrates their utility in facilitating chemical transformations (Singh et al., 2017).
Green Synthetic Routes : Environmentally friendly methods, such as the grindstone method, are employed for preparing knoevenagel condensed products of indole-3-carbaldehydes. This approach is favored for its advantages like excellent yields, short reaction times, and environmental sustainability (Yogita Madan, 2020).
Intramolecular Annulation : Intramolecular annulation techniques are used to convert N-substituted indole-3-carboxaldehydes into gamma-carboline derivatives. This method showcases the versatility of indole derivatives in synthesizing polycyclic compounds (Zhang & Larock, 2003).
Gold-Catalyzed Cycloisomerizations : Indole derivatives are subjected to gold-catalyzed cycloisomerizations, showcasing their reactivity and providing a method for synthesizing structurally diverse compounds (Kothandaraman et al., 2011).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if this compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, the presence of the bromine atom could potentially make this compound toxic if ingested or inhaled .
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGFJXKOJJLXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)
![2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569639.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2569642.png)
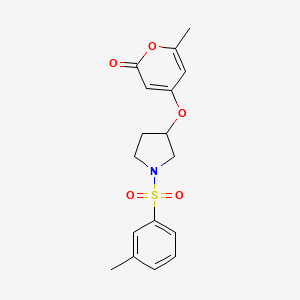
![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2569647.png)
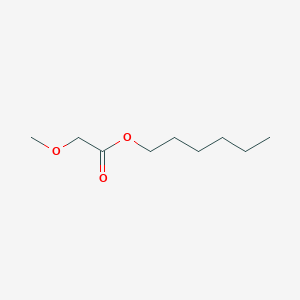
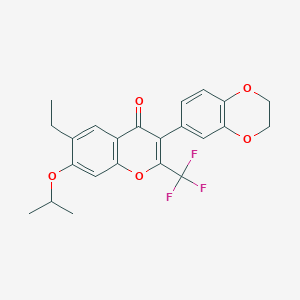
![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)
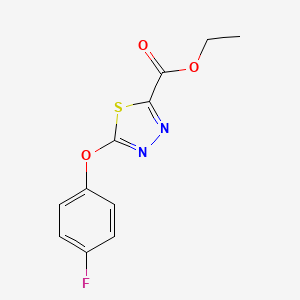
![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
